molecular formula C20H40S3 B14296473 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane CAS No. 125617-58-5

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane

Katalognummer: B14296473
CAS-Nummer: 125617-58-5
Molekulargewicht: 376.7 g/mol
InChI-Schlüssel: PQHDOVBWQWDMQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
  • 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
  • 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane

Uniqueness

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

125617-58-5

Molekularformel

C20H40S3

Molekulargewicht

376.7 g/mol

IUPAC-Name

5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane

InChI

InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3

InChI-Schlüssel

PQHDOVBWQWDMQL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.